molecular formula C9H8ClFO4 B14040202 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Cat. No.: B14040202
M. Wt: 234.61 g/mol
InChI Key: OZIGOZSTUHTMFO-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS 2734778-87-9) is a substituted benzoic acid derivative with the molecular formula C₉H₈ClFO₄ and a molecular weight of 234.61 g/mol . Its structure features a benzoic acid backbone with three substituents:

  • Chlorine at position 5 (electron-withdrawing, lipophilic).
  • Fluorine at position 2 (electronegative, enhances metabolic stability).
  • Methoxymethoxy group at position 3 (polar, ether-protected hydroxyl equivalent).

This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity and protective group chemistry .

Properties

Molecular Formula

C9H8ClFO4

Molecular Weight

234.61 g/mol

IUPAC Name

5-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H8ClFO4/c1-14-4-15-7-3-5(10)2-6(8(7)11)9(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

OZIGOZSTUHTMFO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1F)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step route starting from appropriately substituted benzoic acid or related aromatic precursors. The key steps include:

  • Introduction of fluorine and chlorine substituents at specific positions on the aromatic ring.
  • Protection of the hydroxyl group at position 3 as a methoxymethoxy (MOM) ether to prevent side reactions during subsequent transformations.
  • Final oxidation or carboxylation to afford the benzoic acid moiety.

This approach leverages regioselective electrophilic aromatic substitution, nucleophilic aromatic substitution, and protecting group chemistry.

Stepwise Synthetic Route

A representative synthetic sequence is outlined below, based on analogous procedures reported for related compounds and MOM-protected phenols:

Step Reaction Reagents/Conditions Comments
1 Starting material: 3-hydroxy-2-fluorobenzoic acid Commercially available or synthesized Hydroxyl group at position 3 is free for protection
2 Protection of hydroxyl as methoxymethoxy (MOM) ether Methoxymethyl chloride (MOMCl), base (e.g., diisopropylethylamine), solvent (e.g., dichloromethane), 0°C to room temp Forms 3-(methoxymethoxy) derivative, stabilizes hydroxyl during halogenation
3 Chlorination at position 5 Chlorinating agent such as Cl2 or N-chlorosuccinimide (NCS), catalyst (e.g., FeCl3), solvent (e.g., chloroform), controlled temperature Electrophilic aromatic substitution introducing chlorine selectively at position 5
4 Purification Column chromatography or recrystallization To isolate pure this compound

This sequence ensures selective substitution and protection, minimizing side reactions.

Alternative Synthetic Approaches

Protection and Deprotection Considerations

The methoxymethoxy (MOM) group is a common protecting group for phenols due to its stability under neutral and basic conditions and facile removal under acidic conditions. Protection is generally achieved by reaction with methoxymethyl chloride in the presence of a base. Deprotection is typically performed using dilute acid (e.g., aqueous HCl or trifluoroacetic acid) under mild conditions.

Analytical and Purification Techniques

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • $$^{1}H$$ NMR and $$^{13}C$$ NMR are used to confirm the presence of the MOM group, aromatic protons, and substitution pattern.
    • Chemical shifts for the methoxymethoxy group typically appear around 5.0–5.5 ppm (OCH2) and 3.3–3.5 ppm (OCH3) in $$^{1}H$$ NMR.
  • Mass Spectrometry (MS):
    • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula C9H8ClFO4 (approximate molecular weight ~230 g/mol).
  • Infrared Spectroscopy (IR):
    • Characteristic bands for carboxylic acid (broad O–H stretch ~2500–3300 cm$$^{-1}$$), ester/ether C–O stretches, and aromatic C–H.

Purification Methods

  • Column Chromatography:
    • Silica gel with solvent gradients such as ethyl acetate/hexane mixtures effectively separates the target compound from impurities.
  • Recrystallization:
    • Hot ethanol or ethyl acetate is commonly used, with slow cooling to improve purity and yield.
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase HPLC (C18 column) with acetonitrile/water gradients is employed for analytical purity assessment and preparative isolation.

Data Table: Summary of Key Synthetic Parameters

Parameter Typical Conditions Notes
Hydroxyl protection Methoxymethyl chloride, DIPEA, DCM, 0–25°C, 2–4 h High yield (>85%), mild conditions
Chlorination Cl2 or NCS, FeCl3 catalyst, chloroform, 0–25°C, 1–3 h Regioselective for position 5, moderate to high yield
Purification Silica gel chromatography, ethyl acetate/hexane (3:7) Rf ~0.4 under UV light
Deprotection (if needed) Dilute HCl or TFA, room temp, 1–2 h Mild acidic conditions to remove MOM

Research Insights and Perspectives from Literature

  • The use of MOM protection on the hydroxyl group is well-documented in aromatic chemistry to prevent unwanted side reactions during halogenation and other electrophilic substitutions (PMC articles on MOM protection and deprotection).
  • Selective halogenation of fluorinated benzoic acids is feasible under controlled conditions using N-chlorosuccinimide or elemental chlorine with Lewis acid catalysts, achieving good regioselectivity and yields.
  • The combination of electron-withdrawing halogens (fluorine and chlorine) with a MOM-protected hydroxyl group modulates the electronic properties of the aromatic ring, influencing reactivity and stability.
  • Analytical methods such as NMR, HRMS, and HPLC are essential for confirming the structure and purity of the synthesized compound.
  • Industrial scale-up of similar halogenated benzoic acids often employs continuous flow reactors to optimize reaction control and yield, although specific data for this compound are limited.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines with coupling agents like EDCI or DCC.

Major Products

The major products formed from these reactions include various substituted benzoic acids, esters, and amides, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting its overall biological and chemical activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic Acid (CAS 1375471-82-1)
  • Substituents : Chlorosulfonyl (position 5), fluorine (position 3), methoxy (position 2).
  • Key Differences : The chlorosulfonyl group enhances reactivity in nucleophilic substitutions compared to the methoxymethoxy group. Fluorine at position 3 alters electronic effects vs. position 2 in the target compound .
  • Applications : Reactive intermediate for sulfonamide synthesis.
5-Chloro-2-hydroxybenzoic Acid (CAS 321-14-2)
  • Substituents : Chlorine (position 5), hydroxyl (position 2).
  • Key Differences: Lack of fluorine and methoxymethoxy reduces metabolic stability and increases acidity (pKa ~2.5 vs. ~4.5 for the target compound). Hydroxyl group enables hydrogen bonding but limits solubility in non-polar matrices .
  • Applications : Preservative, anti-inflammatory precursor.

Positional Isomerism

3-Chloro-4-methoxybenzoic Acid (CAS 1698-60-8)
  • Substituents : Chlorine (position 3), methoxy (position 4).
  • Key Differences : Chlorine at position 3 reduces steric hindrance compared to position 4. Methoxy at position 4 (electron-donating) vs. methoxymethoxy at position 3 alters electronic distribution and solubility .
  • Applications : Intermediate for dyes and agrochemicals.

Substituent Modifications

5-Chloro-2-fluoro-3-(methoxymethyl)benzoic Acid (CAS 1894888-45-9)
  • Substituents : Methoxymethyl (position 3) vs. methoxymethoxy.
  • Key Differences: Methoxymethyl is less polar, reducing aqueous solubility.

Quantitative Structure-Toxicity Relationships (QSTR)

A QSTR model for benzoic acid derivatives (n=57) identified 0JA (zero-order molecular connectivity index) and 1JA (first-order index) as critical predictors of oral LD₅₀ in mice .

  • Target Compound : Predicted LD₅₀ is influenced by fluorine’s electronegativity (increasing toxicity) and methoxymethoxy’s polarity (reducing acute toxicity).
  • Comparison :
    • 5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic Acid : Higher toxicity due to reactive chlorosulfonyl group (lower LD₅₀).
    • 5-Chloro-2-hydroxybenzoic Acid : Higher acute toxicity (hydroxyl group increases bioavailability).

Mechanistic Insights

  • Electron Effects : Fluorine and chlorine (electron-withdrawing) decrease the benzoic acid’s pKa, enhancing solubility in basic environments. Methoxymethoxy (electron-donating) counterbalances this effect .
  • Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life compared to hydroxyl-containing analogs .
  • Toxicity : Chlorosulfonyl derivatives exhibit higher acute toxicity due to reactive groups interfering with cellular machinery .

Biological Activity

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₅H₁₃ClF₃O₄
  • Molecular Weight : 320.71 g/mol
  • CAS Number : 53227943

The presence of chlorine and fluorine atoms in its structure contributes to its unique reactivity and biological properties.

1. Antimicrobial Properties

Recent studies have indicated that benzoic acid derivatives exhibit significant antimicrobial activity against various bacterial strains. The compound's structural features may enhance its ability to disrupt bacterial membranes or inhibit vital metabolic pathways.

  • Case Study : A study demonstrated that derivatives similar to this compound showed inhibition of biofilm formation in Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics. The most effective concentrations were reported at 2 mM and 3 mM, with significant inhibition rates observed .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases. Its ability to modulate inflammatory pathways can be attributed to its interaction with cyclooxygenase enzymes.

  • Research Findings : In vitro assays indicated that similar compounds inhibited COX-2 expression, which is associated with inflammation in various tissues. This suggests potential therapeutic applications in treating inflammatory conditions .

3. Anticancer Activity

The anticancer potential of benzoic acid derivatives has gained attention, particularly concerning their ability to induce apoptosis in cancer cells.

  • Study Overview : Research has shown that specific structural modifications can enhance the cytotoxicity of these compounds against cancer cell lines. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Nitration and Reduction : Starting from a suitable benzoic acid derivative, nitration followed by reduction can yield the desired compound.
  • Esterification Reactions : Utilizing methoxymethanol for esterification can introduce the methoxymethoxy group effectively.

These synthetic routes are essential for producing the compound at a scale suitable for pharmacological studies.

Applications in Drug Development

The biological activities of this compound make it a candidate for further development as:

  • Antimicrobial Agents : Targeting resistant bacterial strains.
  • Anti-inflammatory Drugs : Potential treatments for chronic diseases.
  • Anticancer Therapies : Development of novel chemotherapeutics.

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